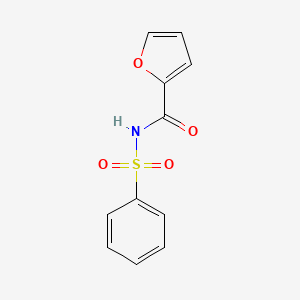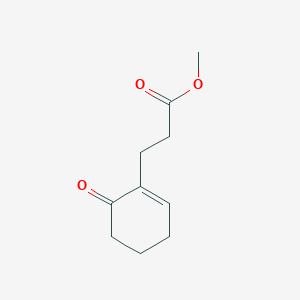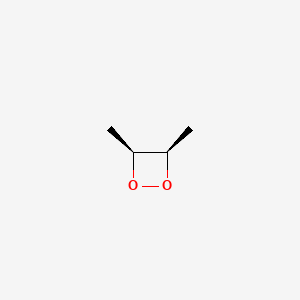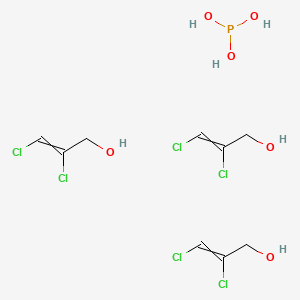
4,5-Dimethylbenzene-1,3-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethylbenzene-1,3-disulfonic acid is an organic compound characterized by the presence of two methyl groups and two sulfonic acid groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylbenzene-1,3-disulfonic acid typically involves the sulfonation of 4,5-dimethylbenzene (xylenes) using sulfuric acid or oleum. The reaction conditions often require controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylbenzene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
4,5-Dimethylbenzene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethylbenzene-1,3-disulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of prostaglandin E2 production and the modulation of immune responses . The compound’s ability to undergo redox reactions also plays a crucial role in its chemical behavior and applications .
Comparison with Similar Compounds
4,5-Dihydroxybenzene-1,3-disulfonic acid: Known for its use in redox flow batteries and its stability under electrochemical cycling.
4-Formylbenzene-1,3-disulfonic acid: Used in the synthesis of polymer electrolyte membranes for electrochemical devices.
Uniqueness: 4,5-Dimethylbenzene-1,3-disulfonic acid stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its dual methyl and sulfonic acid groups provide a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
52196-51-7 |
|---|---|
Molecular Formula |
C8H10O6S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
4,5-dimethylbenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C8H10O6S2/c1-5-3-7(15(9,10)11)4-8(6(5)2)16(12,13)14/h3-4H,1-2H3,(H,9,10,11)(H,12,13,14) |
InChI Key |
AZMGXRQYHFTABA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


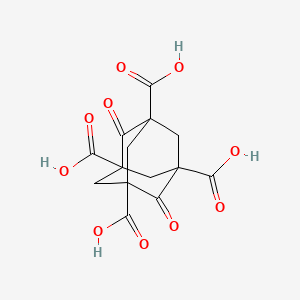
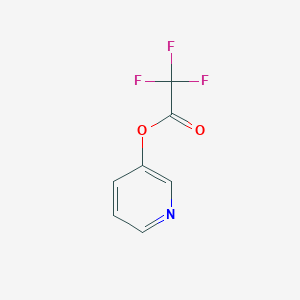
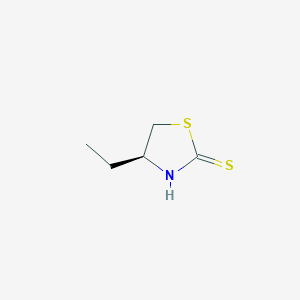
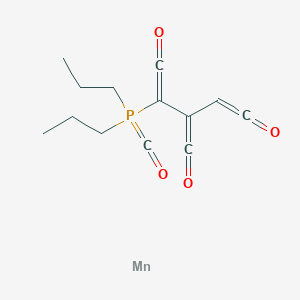
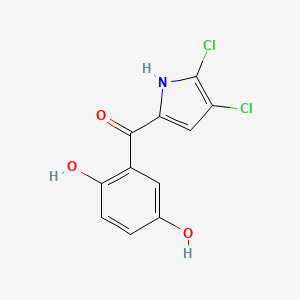
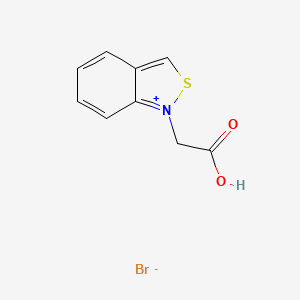
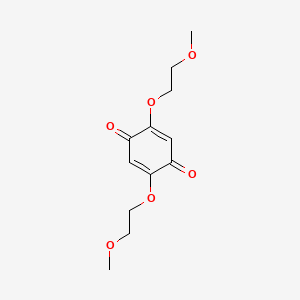
![{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane](/img/structure/B14651495.png)
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)
